(E)-Ethyl penta-2,4-dienoate
Overview
Description
(E)-Ethyl penta-2,4-dienoate, also known as ethyl (2E)-penta-2,4-dienoate, is an organic compound with the molecular formula C7H10O2. It is an ester derived from penta-2,4-dienoic acid and ethanol. This compound is characterized by its conjugated diene system, which makes it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Ethyl penta-2,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . Another method includes the Fe-catalyzed cross-coupling of ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate, which is obtained via one-pot oxidation and olefination of readily available (2Z)-3-chloroprop-2-en-1-ol by n-pentylmagnesiumbromide .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of Pd-catalyzed alkenylation and Fe-catalyzed cross-coupling are preferred due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into saturated esters.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Produces penta-2,4-dienoic acid.
Reduction: Yields ethyl pentanoate.
Substitution: Forms various substituted esters depending on the nucleophile used
Scientific Research Applications
(E)-Ethyl penta-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development due to its reactive diene system.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of (E)-Ethyl penta-2,4-dienoate involves its conjugated diene system, which allows it to participate in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For instance, in cycloaddition reactions, it can form cyclic compounds by interacting with dienophiles .
Comparison with Similar Compounds
Ethyl 2,4-decadienoate:
Ethyl 2-methylpenta-3,4-dienoate: Used in the synthesis of pharmaceuticals and other fine chemicals.
Uniqueness: (E)-Ethyl penta-2,4-dienoate is unique due to its specific conjugated diene system, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
ethyl (2E)-penta-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJNQUDSDVIYEO-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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